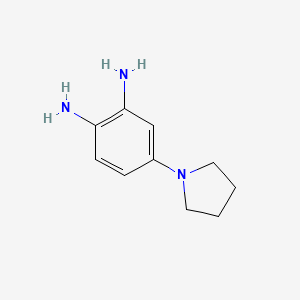
4-(二溴亚甲基)哌啶-1-甲酸叔丁酯
描述
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in pharmaceutical research and development.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate is used as a starting material for the synthesis of a boron-containing derivative, which is an intermediate in the production of crizotinib, a drug used to treat certain types of lung cancer . Another derivative was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, yielding a high total yield of 71.4% . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives.
Molecular Structure Analysis
The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction (XRD) is also commonly used to evaluate the crystal structure of these compounds . Density functional theory (DFT) calculations are performed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the structural determination .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of biologically active molecules. For example, they are used in the synthesis of anticancer drugs , benzimidazole compounds , and nociceptin antagonists . These reactions often involve condensation, amination, and other transformations that are key to constructing complex molecules with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their solubility, thermal stability, and molecular interactions. These compounds are generally noncrystalline and exhibit good solubility in polar solvents, which is advantageous for pharmaceutical formulations . They also show high thermal stability, with glass transition temperatures often above 200°C and significant resistance to thermal degradation . Intermolecular interactions such as hydrogen bonding and π-π stacking contribute to the stability and three-dimensional architecture of these molecules .
科学研究应用
合成和中间体应用
4-(二溴亚甲基)哌啶-1-甲酸叔丁酯在合成各种生物活性化合物中作为重要的中间体。例如,它的衍生物叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯在克唑替尼(一种治疗某些癌症的药物)的生产中至关重要。该衍生物通过多步工艺合成,以叔丁基-4-羟基哌啶-1-甲酸酯为起始原料,总收率为 49.9% (Kong 等人,2016)。
另一种衍生物,叔丁基-4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-甲酸酯是合成凡德他尼(一种用于治疗某些类型癌症的药物)的关键。该化合物由哌啶-4-基甲醇通过酰化、磺化和取代等步骤制备,总收率为 20.2% (Wang 等人,2015)。
X 射线研究和分子结构分析
该化合物已进行 X 射线研究以了解其结构特性。例如,叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯(一种相关化合物)使用 X 射线晶体学进行了分析,揭示了其分子堆积和氢键模式的见解 (Didierjean 等人,2004)。
合成各种哌啶衍生物
叔丁基-4-氧代哌啶-1-甲酸酯已用于合成一系列哌啶衍生物。该化合物与 BuLi 的反应和随后的处理导致形成各种衍生物,这些衍生物是有希望的合成子,用于制备各种基于哌啶的化合物 (Moskalenko 和 Boev,2014)。
对小分子抗癌药物的贡献
已建立了一种叔丁基-4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯的快速高产合成方法。这种中间体对于小分子抗癌药物非常重要,高产率高达 71.4% (Zhang 等人,2018)。
安全和危害
未来方向
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, which in turn depend on its specific structure and functional groups. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry .
属性
IUPAC Name |
tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBATUJIBQTLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(Br)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

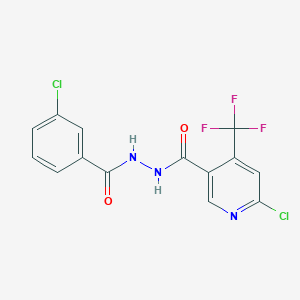
![2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041414.png)
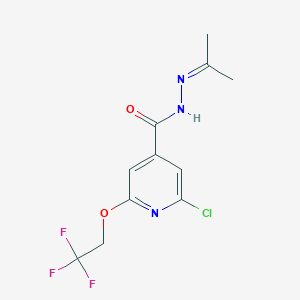
![5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole](/img/structure/B3041416.png)

![N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide](/img/structure/B3041420.png)
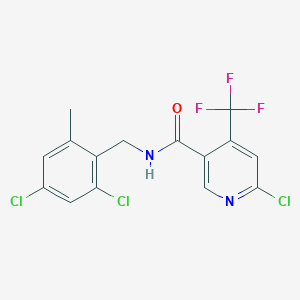
![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)
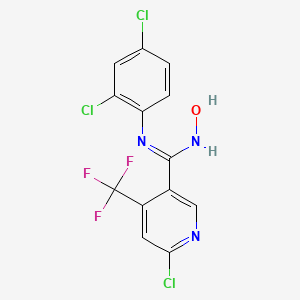

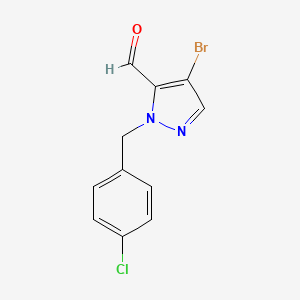
![2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3041434.png)
